molecular formula C19H32O4 B1625622 2-(10-Hydroxydecyl)-5,6-dimethoxy-3-methylphenol CAS No. 77712-29-9

2-(10-Hydroxydecyl)-5,6-dimethoxy-3-methylphenol

Cat. No.: B1625622
CAS No.: 77712-29-9
M. Wt: 324.5 g/mol
InChI Key: YYPSIPHPBFRNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(10-Hydroxydecyl)-5,6-dimethoxy-3-methylphenol is a useful research compound. Its molecular formula is C19H32O4 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

77712-29-9

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

2-(10-hydroxydecyl)-5,6-dimethoxy-3-methylphenol

InChI

InChI=1S/C19H32O4/c1-15-14-17(22-2)19(23-3)18(21)16(15)12-10-8-6-4-5-7-9-11-13-20/h14,20-21H,4-13H2,1-3H3

InChI Key

YYPSIPHPBFRNII-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1CCCCCCCCCCO)O)OC)OC

Canonical SMILES

CC1=CC(=C(C(=C1CCCCCCCCCCO)O)OC)OC

Key on ui other cas no.

77712-29-9

Pictograms

Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

In tetrahydrofuran (1.8 l) was dissolved methyl 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decanoate (881 g, 2.5 mol.). To the solution was added a suspension of sodium borohydride (340 g, 9 mol.) in tetrahydrofuran (10.7 l), and the mixture was stirred. To the resulting suspension was added water (75 ml, 4.16 mol.). Aluminum chloride (400 g, 3 mol.) was dissolved in tetrahydrofuran (6.0 l). The solution was added dropwise to the above-mentioned suspension at a given rate in the course of 90 minutes, during which period the inner temperature of the reaction mixture was kept at 25±2° C. Then, the reaction mixture was stirred at the same temperature for further 30 minutes, which was then cooled to about 15° C. To the reaction mixture was added water (22 l) dropwise to cause decomposition, to which was then added dropwise hydrochloric acid (2.7 l). The mixture was subjected to extraction twice with 9 l each portion of toluene. Then, the toluene layers were combined and washed with a 5% aqueous solution of sodium hydrogen carbonate (4.4 l), followed by further washing with water (4.4 ). The toluene layer was concentrated under reduced pressure to obtain 10-(2-hydroxy-3,4-dimethoxy-6-methylphenyl)decan-1-ol (805 g, 2.48 mol., yield 99.2%) as an oily product.
Quantity
340 g
Type
reactant
Reaction Step One
Quantity
10.7 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
2.7 L
Type
reactant
Reaction Step Three
Quantity
881 g
Type
reactant
Reaction Step Four
Quantity
1.8 L
Type
solvent
Reaction Step Four
Name
Quantity
22 L
Type
solvent
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.